Induction of Neutrophil Extracellular DNA Release: Direct Comparison with Non-Chlorinated Stearic Acid
In a direct head-to-head comparison using primary human neutrophils, treatment with 10 μM 2-chlorostearic acid (2-ClSA) induced robust extracellular DNA (ecDNA) release, whereas equimolar stearic acid (SA) produced no detectable ecDNA above vehicle control levels [1]. This qualitative and quantitative difference establishes that the α-chloro substituent is essential for this specific biological activity, precluding substitution with non-chlorinated fatty acids.
| Evidence Dimension | Neutrophil extracellular DNA (ecDNA) release |
|---|---|
| Target Compound Data | 10 μM 2-ClSA: significant ecDNA release (fluorescence increase over time) |
| Comparator Or Baseline | 10 μM stearic acid (SA): no detectable ecDNA release (fluorescence equivalent to vehicle control) |
| Quantified Difference | Qualitative presence vs. absence of ecDNA induction; 2-ClSA active, SA inactive at identical concentration |
| Conditions | Primary human neutrophils isolated from peripheral blood, 37°C, 3-4 hour treatment, ecDNA detection with Sytox Green fluorescence, n=3 [1] |
Why This Matters
For researchers studying NETosis or neutrophil-driven inflammation, only the chlorinated compound—not generic stearic acid—produces the required biological readout, justifying targeted procurement.
- [1] Palladino END, et al. ecDNA quantification in response to 2-ClFA treatment. PMC6071778, Figure 1 View Source
